Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate

Pharmacopeial Reference Standard ANDA Filing Regulatory Compliance

QC labs cannot substitute clorazepate impurity reference standards-Impurity A and B yield invalid chromatographic results. CAS 5606-55-3 is the only EP-mandated standard for quantifying Impurity C within the 0.1-0.2% monograph acceptance limit. • Unique C3 stereogenic center undergoes rapid on-column enantiomerization during chiral HPLC-indispensable for chiral method validation; achiral Impurity B and A cannot serve this function. • Thermally distinct from API (mp 149-151°C vs. 228-235°C; ΔT 76-86°C) enabling unambiguous DSC identity confirmation without chromatography. • Supplied with full regulatory-compliant characterization (COA, HPLC, NMR, MS); single-crystal XRD structure (CCDC 162828) supports polymorph screening and patent documentation.

Molecular Formula C18H15ClN2O3
Molecular Weight 342.8 g/mol
CAS No. 5606-55-3
Cat. No. B1295124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate
CAS5606-55-3
Molecular FormulaC18H15ClN2O3
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C18H15ClN2O3/c1-2-24-18(23)16-17(22)20-14-9-8-12(19)10-13(14)15(21-16)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3,(H,20,22)
InChIKeyDTKOQJNQMOCKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clorazepate EP Impurity C: Pharmacopeial Reference Standard Overview


Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate (CAS 5606-55-3) is a racemic 1,4-benzodiazepine-3-carboxylate ester formally designated as Clorazepate EP Impurity C under the European Pharmacopoeia [1]. With molecular formula C18H15ClN2O3 and molecular weight 342.78 g/mol, this compound serves as a pharmacopeial reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in the manufacture of clorazepate dipotassium drug substance and finished products [2]. The benzodiazepine ring adopts a characteristic boat conformation in the solid state, with the C3 stereogenic center deviating significantly from the N4–C5–N1–C2 plane [3].

EP-codified impurity reference standard for clorazepate QC
Chiral HPLC probe with on-column enantiomerization behavior
Supports ANDA/DMF method validation documentation

Why Generic Substitution Fails Among Clorazepate Impurity Standards


Clorazepate impurity reference standards are not interchangeable because each impurity possesses a distinct chemical structure that governs its chromatographic retention behavior, spectral signature, and stability profile. Clorazepate EP Impurity C (CAS 5606-55-3) is the ethyl ester of clorazepic acid, whereas EP Impurity B (CAS 1088-11-5) is nordazepam—a decarbonylated analog lacking the carboxylate moiety—and EP Impurity A (CAS 719-59-5) is 2-amino-5-chlorobenzophenone, a ring-opened precursor [1]. These structural differences produce quantifiably different physicochemical properties: Impurity C exhibits a melting point of 149–151 °C and density of 1.34 g/cm³, while clorazepate dipotassium (the API) melts at 228–235 °C with a density of 1.177 g/cm³ . Furthermore, the C3 stereogenic center in Impurity C renders it susceptible to rapid on-column enantiomerization during chiral HPLC analysis—a behavior not observed with achiral Impurity B or Impurity A—making Impurity C uniquely valuable for chiral method validation [2].

Identity Impurity C (ethyl ester) differs chromatographically from Impurity B (nordazepam) and Impurity A (benzophenone); retention and spectral profiles may not transfer directly.
Chiral Behavior Unique on-column enantiomerization makes Impurity C a chiral method probe; achiral impurities cannot substitute for this capability.
Physicochemical Thermal and density properties differ significantly from the clorazepate dipotassium API; material-handling context may require review.

Quantitative Differentiation Evidence Against Clorazepate-Related Comparators


Pharmacopeial Designation and Regulatory Identity for ANDA Filing

CAS 5606-55-3 is explicitly codified as Clorazepate EP Impurity C by the European Pharmacopoeia, distinguishing it from Impurity A (2-amino-5-chlorobenzophenone, CAS 719-59-5) and Impurity B (nordazepam, CAS 1088-11-5) [1]. EP monographs for clorazepate dipotassium specify that individual organic impurities are controlled at 0.1–0.2% each and total impurities at 0.5–1.0%, requiring a characterized Impurity C reference standard for accurate quantification [2]. Impurity C is supplied with full characterization data (COA, HPLC, NMR, MS) compliant with regulatory guidelines, enabling direct use in ANDA and DMF submissions [1].

Pharmacopeial Designation
Class-level inference
EP Impurity C; distinct from Impurity A & B; individual limits ≤0.1–0.2% per EP monograph
Regulatory identity for ANDA/DMF submission; method specificity requires the correct EP impurity standard.
Acceptance criteria per EP monograph; review current guidelines.
Pharmacopeial Reference Standard ANDA Filing Regulatory Compliance

Melting Point Differentiation from Clorazepate Dipotassium API

The melting point of ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate is 149–151 °C , compared to 228–235 °C for clorazepate dipotassium (CAS 57109-90-7) . This difference of approximately 76–86 °C provides a clear thermal identification marker that enables rapid differentiation of the ethyl ester impurity from the dipotassium salt API in quality control laboratories using differential scanning calorimetry (DSC) or melting point apparatus.

Melting Point Delta
Data to verify
ΔT 76–86 °C vs. clorazepate dipotassium API (149–151 °C vs. 228–235 °C)
Supports thermal identity testing; large margin aids DSC differentiation.
Source review recommended; reported values.
Thermal Analysis DSC Identity Testing

Single-Crystal X-Ray Structure and Solid-State Characterization

The single-crystal X-ray structure of CAS 5606-55-3 has been solved and deposited (CCDC 162828), revealing an orthorhombic Pbca space group with unit cell parameters a = 15.428(1) Å, b = 9.346(2) Å, c = 22.506(5) Å, V = 3245(2) ų, Z = 8, and calculated density Dx = 1.403 Mg m⁻³ at T = 293 K [1]. The benzodiazepine ring adopts a boat conformation with C3 significantly deviating from the N4–C5–N1–C2 plane. No classical hydrogen bonds are present; crystal packing is governed by van der Waals interactions [1]. In contrast, clorazepate dipotassium is an ionic salt lacking a comparable single-crystal structure report at equivalent resolution, and nordazepam (Impurity B) crystallizes in a different space group with distinct unit cell parameters [2].

Crystal Structure
Cross-study comparable
Orthorhombic Pbca, a=15.43 Å, b=9.35 Å, c=22.51 Å, V=3245 ų; CCDC 162828
Provides solid-state identity confirmation; PXRD pattern matching possible.
Single-crystal data; comparator structures lack equivalent resolution.
X-Ray Crystallography Solid-State Characterization Polymorph Screening

Density Differentiation from Clorazepate Dipotassium API

The density of ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate is 1.34 g/cm³ (calculated from structural data: 1.403 Mg m⁻³) [1], whereas clorazepate dipotassium has a reported density of approximately 1.177 g/cm³ . This 14–19% higher density for the ethyl ester impurity translates to measurably different powder flow and compaction behavior, which is relevant for solid-state formulation development and analytical powder handling protocols.

Density Comparison
Head-to-head
1.34 g/cm³ (impurity) vs. 1.177 g/cm³ (API); Δρ ≈ +0.16–0.23 g/cm³
Density difference influences powder handling and blending uniformity.
Calculated and reported values; review for method development.
Bulk Density Formulation Pre-screening Powder Handling

Chiral HPLC Enantiomerization Behavior

Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate possesses a C3 stereogenic center flanked by three double bonds, rendering the C3–H proton highly acidic and enabling rapid on-column enantiomerization during chiral HPLC separation [1]. This behavior was documented by Abatangelo et al. (2001), who observed that enantiomeric separation on a chiral column was followed by fast on-column interconversion [1]. In contrast, EP Impurity B (nordazepam) and EP Impurity A (2-amino-5-chlorobenzophenone) are achiral molecules that do not exhibit enantiomerization, and clorazepate dipotassium (also chiral at C3) shows different configurational stability due to its carboxylate salt form [2].

Chiral HPLC Behavior
Class-level inference
Rapid on-column enantiomerization due to acidic C3–H; achiral impurities B & A show no effect
Essential probe for chiral HPLC method validation of clorazepate-related impurities.
Behavior not replicated by achiral comparators; method context.
Chiral Chromatography Enantiomerization Kinetics Method Validation

Reference Standard Purity Specifications

Commercially available ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate is supplied at purities of 95% (Chiralen) to 98% (Molcore, Leyan) . This compares favorably with nordazepam (Clorazepate EP Impurity B) reference standards offered at ≥95% purity [1] and 2-amino-5-chlorobenzophenone reference standards at ≥98% purity . The target compound thus meets or exceeds the purity specifications of its closest impurity standard comparators within the clorazepate pharmacopeial impurity panel.

Purity Specifications
Cross-study comparable
95–98% (commercial lots); matches or exceeds EP Impurity A/B panel range
Comparable purity levels support analytical sensitivity without compromise.
Supplier specifications; verify COA per lot.
Reference Standard Purity Method Validation Quality Control

Optimal Application Scenarios for Clorazepate EP Impurity C


Pharmacopeial Method Validation for ANDA Submissions

CAS 5606-55-3 is the mandatory EP Impurity C reference standard for HPLC method development, validation, and system suitability testing in ANDA filings for clorazepate dipotassium drug products. The compound's explicit EP codification and availability with full regulatory-compliant characterization data (COA, HPLC, NMR, MS) make it the only acceptable standard for quantifying Impurity C within the 0.1–0.2% individual acceptance limit specified by the EP monograph [1]. Substituting EP Impurity B (nordazepam) or EP Impurity A (2-amino-5-chlorobenzophenone) is analytically invalid due to different chromatographic retention and spectral properties.

Chiral HPLC Method Development

The C3 stereogenic center of CAS 5606-55-3 undergoes rapid on-column enantiomerization during chiral HPLC separation, a behavior documented by Abatangelo et al. (2001) and structurally rationalized by the three flanking double bonds that acidify the C3–H proton [1]. This unique property makes the compound an indispensable probe for validating chiral chromatographic methods intended to resolve clorazepate-related enantiomeric impurities. Achiral impurity standards such as EP Impurity B and EP Impurity A cannot serve this function, creating a specific and non-substitutable application niche.

Solid-State Characterization and Polymorph Screening

The single-crystal X-ray diffraction structure of CAS 5606-55-3 (CCDC 162828) provides definitive unit cell parameters (orthorhombic Pbca, a = 15.428 Å, b = 9.346 Å, c = 22.506 Å, V = 3245 ų) and confirms the boat conformation of the benzodiazepine ring [1]. This crystallographic dataset enables unambiguous identification of the solid form by powder X-ray diffraction (PXRD) comparison, supports polymorph screening studies, and strengthens patent documentation—advantages not available for several clorazepate-related comparators lacking published single-crystal structures.

Thermal Identity Testing by Differential Scanning Calorimetry

With a melting point of 149–151 °C, CAS 5606-55-3 is thermally distinct from clorazepate dipotassium API (228–235 °C) by a margin of 76–86 °C [1]. This wide thermal gap enables unambiguous DSC-based identity confirmation in QC laboratories, where the impurity standard can be rapidly differentiated from the API without chromatographic analysis. The large ΔT reduces the risk of false-positive identification in incoming material release testing.

Application
Selection Property
Validation Focus
ANDA method validation
EP Impurity C designation
Chromatographic specificity and regulatory documentation
Chiral HPLC method development
On-column enantiomerization probe
Configurational stability under chromatographic conditions
Polymorph screening and solid-state analysis
Published single-crystal structure
PXRD pattern matching and solid-form identification
DSC identity confirmation
Large thermal margin from API
Discrimination from clorazepate dipotassium in QC testing
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